molecular formula C19H25NO2 B1385306 N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methoxyaniline CAS No. 1040691-20-0

N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methoxyaniline

Cat. No. B1385306
CAS RN: 1040691-20-0
M. Wt: 299.4 g/mol
InChI Key: NFLPMMMKTOELEB-UHFFFAOYSA-N
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Description

N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methoxyaniline is a biochemical compound with the molecular formula C19H25NO2 and a molecular weight of 299.41 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methoxyaniline is defined by its molecular formula, C19H25NO2 . This indicates that it contains 19 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methoxyaniline are characterized by its molecular weight of 299.41 and its molecular formula of C19H25NO2 . Additional properties such as melting point, boiling point, and solubility were not available in the sources I found.

Scientific Research Applications

  • Directed Lithiation and Substitution Reactions : The lithiation of molecules similar to N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methoxyaniline, such as N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, has been studied. These molecules can be doubly lithiated and react with various electrophiles to yield substituted products. This process has applications in synthetic organic chemistry for producing various functionalized compounds (Smith, El‐Hiti, & Alshammari, 2013).

  • Characterization of Related Compounds : Similar compounds, such as 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, have been synthesized and characterized using various spectroscopic methods. Such research aids in understanding the molecular and crystal structure, which is crucial for the development of new materials and drugs (Çolak, Karayel, Buldurun, & Turan, 2021).

  • Synthesis of Important Intermediates : The synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate, an important intermediate in biologically active compounds like omisertinib (AZD9291), shows the relevance of such chemicals in medicinal chemistry. Efficient synthetic methods for these intermediates are vital for drug development (Zhao, Guo, Lan, & Xu, 2017).

  • One-Pot Synthesis and Cyclization Reactions : Studies on related molecules, such as 2-t-butyl-phenoxymethyl-3-quinolinic acids, explore one-pot synthesis and cyclization reactions. These methods are significant for creating complex molecules efficiently, which has implications in pharmaceutical synthesis and material science (Gao Wen-tao, 2008).

  • Catalyzed Carbonylation Reactions : The use of catalyzed reactions for the synthesis of complex molecules, such as N-tert-Butyl-trans-α-ethoxycarbonyl-β-phenyl-β-lactam, is another application. Such research is crucial for understanding reaction mechanisms and developing new catalytic processes (Fördős, Tuba, Párkányi, Kégl, & Ungváry, 2009).

Mechanism of Action

The mechanism of action for N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methoxyaniline is not specified in the sources I found. As a biochemical used in proteomics research, it may interact with proteins in specific ways, but further details would depend on the context of the research .

properties

IUPAC Name

N-[2-(2-tert-butylphenoxy)ethyl]-3-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-19(2,3)17-10-5-6-11-18(17)22-13-12-20-15-8-7-9-16(14-15)21-4/h5-11,14,20H,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLPMMMKTOELEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCCNC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methoxyaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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